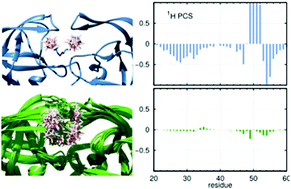Capturing a dynamically interacting inhibitor by paramagnetic NMR spectroscopy†
Physical Chemistry Chemical Physics Pub Date: 2019-02-13 DOI: 10.1039/C9CP00416E
Abstract
Transient and fuzzy intermolecular interactions are fundamental to many biological processes. Despite their importance, they are notoriously challenging to characterize. Effects induced by paramagnetic ligands in the NMR spectra of interacting biomolecules provide an opportunity to amplify subtle manifestations of weak intermolecular interactions observed for diamagnetic ligands. Here, we present an approach to characterizing dynamic interactions between a partially flexible dimeric protein, HIV-1 protease, and a metallacarborane-based ligand, a system for which data obtained by standard NMR approaches do not enable detailed structural interpretation. We show that for the case where the experimental data are significantly averaged to values close to zero the standard fitting of pseudocontact shifts cannot provide reliable structural information. We based our approach on generating a large ensemble of full atomic models, for which the experimental data can be predicted, ensemble averaged and finally compared to the experiment. We demonstrate that a combination of paramagnetic NMR experiments, quantum chemical calculations, and molecular dynamics simulations offers a route towards structural characterization of dynamic protein–ligand complexes.


Recommended Literature
- [1] Endo- versus exo-cavity interplay of p-benzylcalix[4]arene with spheroidal molecules
- [2] Covalent organic frameworks: emerging high-performance platforms for efficient photocatalytic applications
- [3] Surface-initiated atom transfer radical polymerization of glycidyl methacrylate and styrene from boron nitride nanotubes
- [4] Layered coating of ultraflexible graphene-based electrodes for high-performance in-plane quasi-solid-state micro-supercapacitors†
- [5] Synthesis and non-linear optical characterization of novel borinate derivatives of cinnamaldehyde†
- [6] Carcinogenic nitrogen compounds. Part XVI. Some condensed carbazoles and their thiophen analogues
- [7] Extractant mediated nano-aggregate formation in Triton X-114 aided cloud formation: structural insights from TEM and SANS studies†‡
- [8] Fluorescence enhancement induced by quadratic electric-field effects on singlet exciton dynamics in poly(3-hexylthiophene) dispersed in poly(methyl methacrylate)†
- [9] A metabolomics approach for predicting the response to neoadjuvant chemotherapy in cervical cancer patients
- [10] A new class of second-order non-linear optical material: stilbazolium benzimidazolate covalently bound to polymer backbone

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 109882-76-0









